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Introduction
Methyl 7-aminoheptanoate hydrochloride is a bifunctional organic molecule of significant

interest to researchers in synthetic chemistry and drug development. Structurally, it is a linear

seven-carbon chain capped by a methyl ester at one terminus and a protonated primary amine

at the other. This arrangement makes it an exceptionally useful building block, particularly as a

flexible aliphatic linker. Its most prominent application is in the burgeoning field of targeted

protein degradation, where it serves as a key component in the synthesis of Proteolysis

Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive technical overview of

its structure, properties, synthesis, and critical applications for professionals in the field.

Molecular Structure and Physicochemical
Properties
Methyl 7-aminoheptanoate hydrochloride is the salt formed between the amino ester, methyl

7-aminoheptanoate, and hydrochloric acid. The protonation of the terminal amino group is a

deliberate and critical feature for the compound's stability and handling.

Chemical Structure:
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Rationale for the Hydrochloride Salt Form
Amino acid esters are frequently prepared and stored as their hydrochloride salts for several

key reasons that enhance their utility in a research setting:

Enhanced Stability: The protonation of the nucleophilic amino group prevents it from

catalyzing the hydrolysis of the nearby ester functional group. This significantly increases the

compound's shelf-life and ensures its integrity during storage.

Improved Handling: The salt form is typically a stable, crystalline solid, which is easier to

handle, weigh, and store compared to the corresponding free amine, which may be a liquid

or a low-melting-point solid.

Increased Solubility: The ionic nature of the hydrochloride salt often improves solubility in

polar protic solvents, which can be advantageous for certain reaction setups.

Physicochemical Data Summary
The key quantitative and qualitative properties of Methyl 7-aminoheptanoate hydrochloride
are summarized below for quick reference.
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Property Value Reference(s)

CAS Number 17994-94-4 [2],

Molecular Formula C₈H₁₈ClNO₂ [3],[2]

Molecular Weight 195.69 g/mol [3],[2]

Appearance
White to yellow or off-white to

pink solid
[3],

Purity (Typical) ≥97% (by NMR) [3]

Storage Conditions

Store at room temperature or

under refrigeration. Keep

container tightly closed.

IUPAC Name

methyl 7-

aminoheptanoate;hydrochlorid

e

[2]

InChI Key
CHMAEAFFKRYPQT-

UHFFFAOYSA-N

Spectroscopic Characterization (Predicted)
While a Certificate of Analysis confirms the structure is consistent with NMR data, publicly

available experimental spectra are scarce.[3] This section provides a predicted analysis based

on fundamental principles of spectroscopy, which serves as a reliable guide for researchers to

verify the identity and purity of the compound.

Predicted ¹H NMR Spectrum
(Solvent: DMSO-d₆, 400 MHz)

δ 8.15 (broad s, 3H): Protons of the ammonium group (-N⁺H₃). The broadness is due to

quadrupolar coupling with the nitrogen atom and chemical exchange.

δ 3.58 (s, 3H): The three protons of the methyl ester group (-OCH₃).
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δ 2.75 (t, J = 7.6 Hz, 2H): The two protons on the carbon adjacent to the ammonium group

(C7-H₂). The triplet arises from coupling to the neighboring CH₂ group.

δ 2.29 (t, J = 7.4 Hz, 2H): The two protons on the carbon alpha to the ester carbonyl group

(C2-H₂).

δ 1.58 - 1.45 (m, 4H): A multiplet arising from the protons on the carbons beta to each

functional group (C3-H₂ and C6-H₂).

δ 1.35 - 1.25 (m, 2H): A multiplet from the remaining central methylene protons (C4-H₂ or

C5-H₂).

Predicted ¹³C NMR Spectrum
(Solvent: DMSO-d₆, 100 MHz)

δ 173.5: Carbonyl carbon of the methyl ester (C1).

δ 51.2: Methyl carbon of the ester group (-OCH₃).

δ 38.9: Carbon adjacent to the ammonium group (C7).

δ 33.1: Carbon alpha to the ester carbonyl (C2).

δ 27.9, 27.0, 25.8, 24.2: The four internal methylene carbons (C3, C4, C5, C6). Precise

assignment requires 2D NMR, but they will reside in this aliphatic region.

Predicted FT-IR Spectrum
(Solid Phase, KBr Pellet)

3200-2800 cm⁻¹ (broad): Strong, broad absorption corresponding to the N⁺-H stretching

vibrations of the primary ammonium salt.

2940 & 2860 cm⁻¹: Sharp, medium-to-strong peaks from the asymmetric and symmetric C-H

stretching of the methylene and methyl groups.
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~1735 cm⁻¹ (strong, sharp): The characteristic C=O stretching vibration of the saturated

aliphatic ester.

~1240 & 1170 cm⁻¹: Strong C-O stretching vibrations associated with the ester linkage.

Predicted Mass Spectrum (ESI+)
The mass spectrum would be acquired on the free base after in-source neutralization.

Expected [M+H]⁺: 160.13 Da (for C₈H₁₈NO₂⁺).

Key Fragmentation: A prominent fragment would be observed at m/z 128 by the loss of

methanol (CH₃OH) or at m/z 101 by the loss of the carbomethoxy group (·COOCH₃).

Cleavage along the alkyl chain would also produce a series of smaller fragment ions.

Synthesis and Purification Protocol
The most reliable and common method for preparing methyl 7-aminoheptanoate
hydrochloride is the Fischer-Speier esterification of the parent amino acid using methanol with

an in situ generated acid catalyst, typically from thionyl chloride (SOCl₂).[4][5]

Causality of Experimental Choices
Thionyl Chloride (SOCl₂): This reagent serves a dual purpose. It reacts exothermically with

the methanol solvent to generate anhydrous hydrogen chloride (HCl), the true catalyst for the

esterification.[5] Secondly, SOCl₂ is an excellent dehydrating agent, consuming the water

produced during the reaction. This is critical because Fischer esterification is an equilibrium

process; removing water drives the reaction to completion according to Le Châtelier's

principle.[6]

Anhydrous Methanol: Using an anhydrous alcohol is essential to prevent the immediate

hydrolysis of the thionyl chloride and to maximize the efficiency of the esterification.

Reflux Conditions: Heating the reaction to the boiling point of methanol increases the

reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Experimental Workflow: Synthesis
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Reaction Setup

Reaction

Work-up & Isolation

Suspend 7-aminoheptanoic acid
in anhydrous methanol (0°C)

Add Thionyl Chloride (SOCl₂)
dropwise under inert atmosphere

Exothermic
Generates HCl

Warm to Room Temperature

Heat to Reflux (65°C)
(Monitor by TLC, ~3-5 hours)

Drives equilibrium

Cool to Room Temperature

Concentrate under
reduced pressure

Removes excess
MeOH/SOCl₂

Precipitate/Triturate with
dry diethyl ether

Filter and wash solid
with diethyl ether

Dry under vacuum

Product:
Methyl 7-aminoheptanoate HCl

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 7-aminoheptanoate HCl.
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Step-by-Step Methodology
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux

condenser under an inert atmosphere (N₂ or Ar), add 7-aminoheptanoic acid (1.0 eq).

Suspend the solid in anhydrous methanol (approx. 0.2 M concentration).

Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2

- 1.5 eq) dropwise via syringe over 15-20 minutes. Caution: This addition is exothermic and

releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Heat the reaction to reflux (approx. 65°C) and maintain for 3-5 hours.

Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess

reagents under reduced pressure using a rotary evaporator.

Purification: To the resulting residue, add a sufficient volume of cold, dry diethyl ether and stir

or sonicate. The hydrochloride salt product will precipitate as a white solid.

Final Steps: Collect the solid by vacuum filtration, wash thoroughly with several portions of

dry diethyl ether to remove any non-polar impurities, and dry under high vacuum to yield the

final product. The purity can be confirmed by ¹H NMR and melting point analysis.

Chemical Reactivity and Utilization
For Methyl 7-aminoheptanoate hydrochloride to be used as a nucleophile in subsequent

reactions (e.g., amide bond formation), the primary amine must be deprotonated from its

ammonium salt form to the free amine.

Deprotonation Protocol
A standard and effective method involves a simple aqueous basic wash followed by extraction.
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Setup

Extraction & Isolation

Dissolve HCl salt in
Dichloromethane (DCM)

Add saturated aqueous
NaHCO₃ or K₂CO₃ solution

Stir vigorously until
CO₂ evolution ceases

Neutralization

Separate organic layer

Extract aqueous layer
with DCM (2x)

Combine organic layers

Dry over Na₂SO₄, filter,
and concentrate

Product:
Methyl 7-aminoheptanoate

(Free Amine)

Use immediately

Click to download full resolution via product page

Caption: Workflow for deprotonation to the free amine.
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Step-by-Step Methodology
Dissolution: Dissolve the Methyl 7-aminoheptanoate hydrochloride (1.0 eq) in a suitable

organic solvent like dichloromethane (DCM) or ethyl acetate.

Neutralization: Transfer the solution to a separatory funnel and add an excess of a mild

aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M potassium carbonate

(K₂CO₃).

Extraction: Stopper the funnel and shake vigorously, venting frequently to release the

pressure from CO₂ evolution. Continue until gas evolution ceases.

Separation: Allow the layers to separate and drain the organic (bottom) layer. Extract the

aqueous layer two more times with fresh portions of the organic solvent.

Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium

sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate

the filtrate under reduced pressure.

Usage: The resulting free amine is a clear oil or low-melting solid and should be used

immediately in the next synthetic step without purification, as it is less stable than the salt

form.

Application in PROTAC Drug Development
The primary utility of this molecule is as a simple, flexible linker in the synthesis of PROTACs.

The Role of the Linker in PROTACs
PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein

disposal system.[1] They consist of three parts:

A "warhead" ligand that binds to a target Protein of Interest (POI).

An "anchor" ligand that binds to an E3 ubiquitin ligase.

A linker that connects the warhead and the anchor.
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The linker's role is not merely passive; its length, composition, and flexibility are critical for

enabling the formation of a stable and productive ternary complex between the POI and the E3

ligase, which is the prerequisite for the ubiquitination and subsequent degradation of the target

protein.[7]

Why Aliphatic Linkers are Effective
Simple alkyl chains, such as the heptanoate chain in this molecule, are among the most

common motifs used in PROTAC linkers.[8] Their effectiveness stems from several key

properties:

Flexibility: The free rotation around the C-C single bonds provides the conformational

flexibility needed for the warhead and anchor to adopt an optimal orientation for ternary

complex formation.[9]

Synthetic Accessibility: They are synthetically straightforward to incorporate. The free amine

of methyl 7-aminoheptanoate can be acylated to attach it to one ligand, and the ester can be

hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand.

Modulability: A homologous series of linkers (e.g., aminopentanoate, aminohexanoate,

aminoheptanoate) can be easily synthesized to systematically vary the linker length, which is

a crucial parameter for optimizing degradation efficiency.[10]

Conceptual Diagram of PROTAC Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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